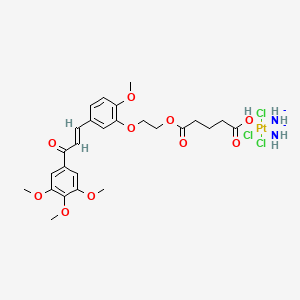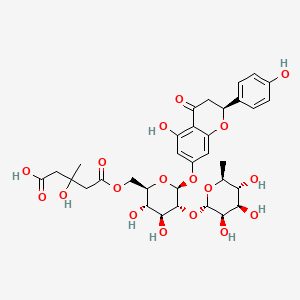
Melitidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melitidin is a flavanone glycoside discovered in the juice of bergamot orange (Citrus bergamia). This compound exhibits statin-like properties, making it a subject of interest in preclinical research for its potential cholesterol-lowering effects . This compound is known for its complex structure, which includes multiple hydroxyl groups and a glycosidic linkage.
准备方法
Synthetic Routes and Reaction Conditions: Melitidin can be synthesized through a series of chromatographic methods. The structure of this compound has been confirmed through comprehensive analyses of ultraviolet, infrared, proton and carbon nuclear magnetic resonance, heteronuclear multiple bond correlation, heteronuclear multiple quantum coherence spectroscopic, and high-resolution mass spectrometric data .
Industrial Production Methods: Industrial production of this compound involves the bioconversion of citrus wastes, particularly from bergamot, into vinegars with high content of bioactive compounds, including this compound. This process uses selected microbial starters to ensure the preservation of this compound and other bioactive compounds .
化学反应分析
Types of Reactions: Melitidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl groups and the glycosidic linkage in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted glycosides.
科学研究应用
Melitidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavanone glycosides and their chemical properties.
Biology: Investigated for its potential role in modulating biological pathways related to cholesterol metabolism.
作用机制
Melitidin exerts its effects primarily through the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, thereby exhibiting statin-like properties . Additionally, this compound activates AMP-activated protein kinase, a master switch that regulates cholesterol synthesis, lipogenesis, and triglyceride synthesis .
相似化合物的比较
Melitidin is often compared with other flavanone glycosides such as naringin, neoeriocitrin, and brutieridin. These compounds share similar structural features but differ in their specific biological activities and potency:
Naringin: Known for its antioxidant and anti-inflammatory properties.
Neoeriocitrin: Exhibits strong antioxidant activity.
Brutieridin: Similar to this compound, it also has statin-like properties
This compound stands out due to its unique combination of hydroxyl groups and glycosidic linkage, which contribute to its potent biological activities and potential therapeutic applications.
属性
分子式 |
C33H40O18 |
|---|---|
分子量 |
724.7 g/mol |
IUPAC 名称 |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C33H40O18/c1-13-25(40)27(42)29(44)31(47-13)51-30-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)50-32(30)48-16-7-17(35)24-18(36)9-19(49-20(24)8-16)14-3-5-15(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19-,21+,25-,26+,27+,28-,29+,30+,31-,32+,33?/m0/s1 |
InChI 键 |
NEFQWEGQYZRALY-LIRNRXGKSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
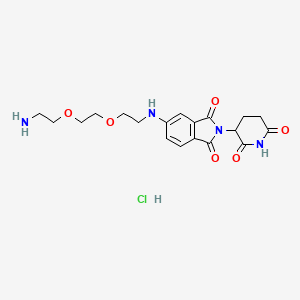
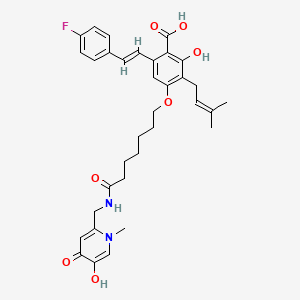
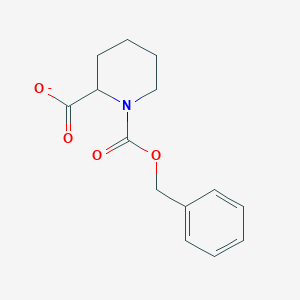
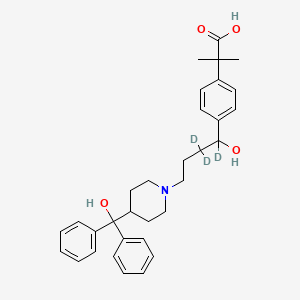
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
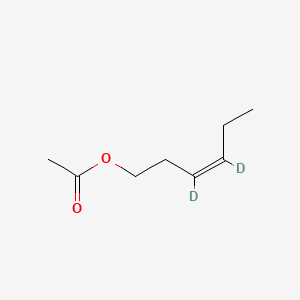
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
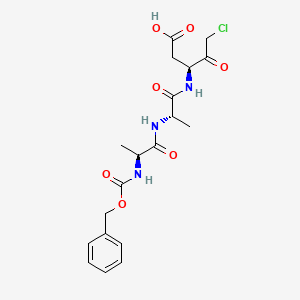
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
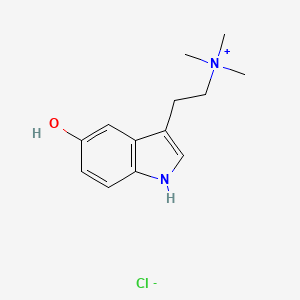
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
